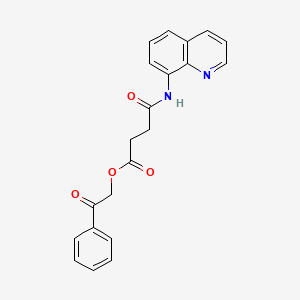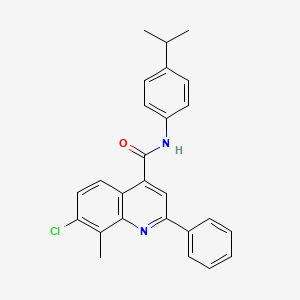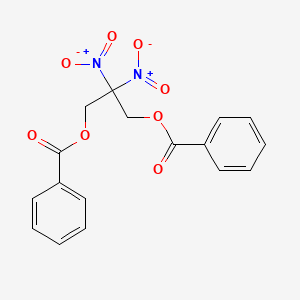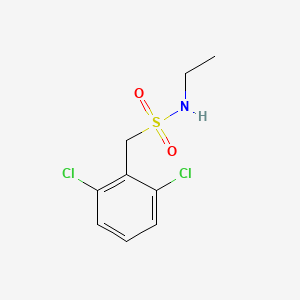
2-oxo-2-phenylethyl 4-oxo-4-(8-quinolinylamino)butanoate
Übersicht
Beschreibung
2-oxo-2-phenylethyl 4-oxo-4-(8-quinolinylamino)butanoate, also known as Q-VD-OPh, is a small molecule inhibitor that has gained attention in scientific research due to its potential applications in cancer therapy. This compound has been shown to inhibit caspase activity, which is an important enzyme involved in programmed cell death or apoptosis.
Wirkmechanismus
2-oxo-2-phenylethyl 4-oxo-4-(8-quinolinylamino)butanoate inhibits caspase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrates, which are important in the regulation of apoptosis. By inhibiting caspase activity, this compound can prevent cancer cells from escaping apoptosis and promote their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been tested in animal models and has been found to be well-tolerated at therapeutic doses. This compound has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-oxo-2-phenylethyl 4-oxo-4-(8-quinolinylamino)butanoate is its specificity for caspase inhibition. It does not inhibit other enzymes or proteins, making it a useful tool in studying caspase-dependent pathways. However, this compound has a short half-life in vivo, which limits its potential as a therapeutic agent. It also has poor solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for 2-oxo-2-phenylethyl 4-oxo-4-(8-quinolinylamino)butanoate research. One area of interest is the development of more potent and selective caspase inhibitors. Another area is the study of this compound in combination with other therapies, such as immunotherapy, to enhance its anticancer effects. This compound could also be studied in the context of other diseases, such as neurodegenerative disorders, where apoptosis plays a role. Overall, this compound has the potential to be a valuable tool in scientific research and a promising therapy for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl 4-oxo-4-(8-quinolinylamino)butanoate has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit caspase activity, which is important in the regulation of apoptosis. Apoptosis is a natural process that eliminates damaged or abnormal cells in the body. In cancer, cells can become resistant to apoptosis, leading to uncontrolled cell growth and tumor formation. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
phenacyl 4-oxo-4-(quinolin-8-ylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-18(15-6-2-1-3-7-15)14-27-20(26)12-11-19(25)23-17-10-4-8-16-9-5-13-22-21(16)17/h1-10,13H,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQRISQUPJKGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-ethoxy-4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4682485.png)
![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4682490.png)
![4-{3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4682510.png)


![1-[(4-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4682524.png)
![ethyl 2-hydroxy-4-[(2-methoxy-5-methylphenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4682541.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4682549.png)
![1-(2-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4682550.png)

![5-ethyl-2-mercapto-6-methyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4682559.png)
![8,9-dimethyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682573.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4682574.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4682587.png)